2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, contributes to the compound’s unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenylacetic acid hydrazide with thiocarbonyl compounds under specific conditions. One common method includes the reaction of phenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to form the thiadiazole ring . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death . The thiadiazole ring plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazole
- 4-(2,5-Dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole
Uniqueness
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases and exhibit antimicrobial activity makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H9N3OS |
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Molecular Weight |
219.27 g/mol |
IUPAC Name |
2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H9N3OS/c14-9(12-10-13-11-7-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14) |
InChI Key |
VRCPUIHHVMQIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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